molecular formula C13H12O3 B020033 6-Methoxy-2-naphthylacetic acid CAS No. 23981-47-7

6-Methoxy-2-naphthylacetic acid

Cat. No.: B020033
CAS No.: 23981-47-7
M. Wt: 216.23 g/mol
InChI Key: PHJFLPMVEFKEPL-UHFFFAOYSA-N
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Description

6-MNA is a competitive, non-selective COX inhibitor. The Ki values for ovine COX-1 and -2 are 21 and 19 µM, respectively. The IC50 values are 70 and 20 µM for human recombinant COX-1 and -2, respectively.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(6-methoxy-2-naphthyl)acetic acid is a monocarboxylic acid consisting of 2-naphthylacetic acid having a methoxy substituent at the 6-position. The active metabolite of the prodrug nabumetone. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a drug metabolite and a xenobiotic metabolite. It is a monocarboxylic acid and a methoxynaphthalene. It derives from a 2-naphthylacetic acid.

Mechanism of Action

Target of Action

The primary target of 2-(6-methoxynaphthalen-2-yl)acetic acid, also known as 6-Methoxy-2-naphthylacetic acid or 6-Methoxy-2-naphthaleneacetic acid, is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .

Mode of Action

The compound acts as a competitive and non-selective COX inhibitor . It binds to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the signaling pathways of inflammation and pain .

Biochemical Pathways

The inhibition of the COX enzyme by 2-(6-methoxynaphthalen-2-yl)acetic acid affects the prostaglandin biosynthesis pathway . Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, the compound effectively reduces these symptoms .

Pharmacokinetics

This suggests that it is likely produced in the body following the administration of Nabumetone and subsequent metabolic processes .

Result of Action

The primary result of the action of 2-(6-methoxynaphthalen-2-yl)acetic acid is the reduction of inflammation and pain . By inhibiting the COX enzyme and disrupting prostaglandin biosynthesis, the compound effectively diminishes the physiological responses typically associated with these conditions .

Action Environment

The action of 2-(6-methoxynaphthalen-2-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s phototoxic properties suggest that exposure to light could potentially influence its activity .

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJFLPMVEFKEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178705
Record name 6-Methoxy-2-naphthylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23981-47-7
Record name 6-Methoxy-2-naphthylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23981-47-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-naphthylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-naphthylacetic acid
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Record name 6-methoxynaphthalene-2-acetic acid
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Record name 6-METHOXY-2-NAPHTHYLACETIC ACID
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Synthesis routes and methods I

Procedure details

The final products, i.e. the phospholipid-drug conjugates obtained at the end of step 6, were subjected to TLC analysis under the following conditions: Silica gel 60 on aluminum sheet. Eluent is chloroform:methanol:water (65:35:5 v/v). Indicator is a spray of the composition: 4-methoxybenzaldehyde (10 ml), absolute ethanol (200 ml), 98% sulfuric acid (10 ml) and glacial acetic acid (2 ml). The chromatogram is sprayed with the indicator and then charred at 100° C.
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Synthesis routes and methods II

Procedure details

A mixture of 25 g. of methyl 6-methoxy-2-naphthylacetate, 15 g. of sodium carbonate, 200 ml. of methanol, and 25 ml. of water are stirred for 24 hours. The reaction mixture is then acidified with 200 ml. of 2 N hydrochloric acid and extracted with methylene chloride. The extracts are combined, washed with water, dried over sodium sulfate, and evaporated to yield 6-methoxy-2-naphthylacetic acid.
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Synthesis routes and methods III

Procedure details

To a mixture of 1.6 g. of 2-methoxynaphthalene, 1.6 g. of acetyl chloride, and 20 ml. of nitrobenzene, there are added 4.0 g. of aluminum chloride. The resulting mixture is stirred for 48 hours at 25°C; then it is washed with water until free of chloride ion. The mixture is dried over sodium sulfate and evaporated under reduced pressure. The residue, 2-acetyl-6-methoxynaphthalene, is refluxed in 2 ml. of morpholine containing one-half gram of sulfur for 2 hours; the reaction mixture is then filtered and evaporated. The resulting reaction derivative is extracted with diethyl ether; the extracts are combined and evaporated. The residue is refluxed in 10 ml. of concentrated hydrochloric acid for 2 hours, cooled to 25°C, and neutralized with aqueous sodium hydroxide. The mixture is then extracted with ether and the extracts are combined, washed with water to neutrality, dried and evaporated to yield 2-(6-methoxy-2-naphthyl)acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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